

physicochemical properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

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Compound of Interest

Compound Name: 3-Bromo-5-(prop-1-en-2-yl)pyridine

Cat. No.: B3021671

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An In-depth Technical Guide to the Physicochemical Properties of **3-Bromo-5-(prop-1-en-2-yl)pyridine**

Foreword: Understanding the Molecule

3-Bromo-5-(prop-1-en-2-yl)pyridine, also known as 3-Bromo-5-isopropenylpyridine, is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive bromo group amenable to cross-coupling reactions and an isopropenyl moiety for polymerization or further functionalization, makes it a versatile building block. This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical characterization methodologies, and essential handling information, tailored for researchers in drug discovery and materials science.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its structural and fundamental properties. These identifiers are critical for database searches, regulatory submissions, and accurate documentation.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a prop-1-en-2-yl (isopropenyl) group.

Caption: Chemical structure of **3-Bromo-5-(prop-1-en-2-yl)pyridine**.

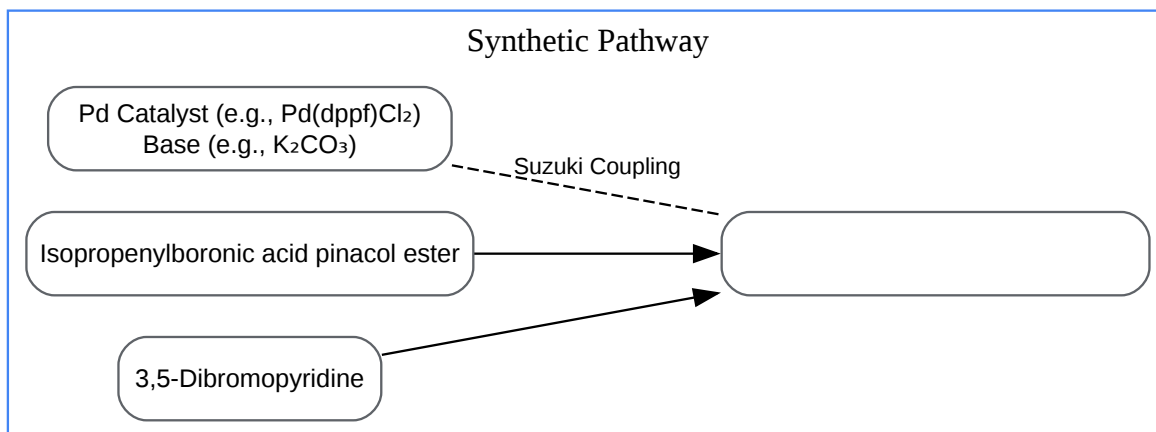
Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational predictions. Experimental verification is strongly recommended.

Property	Value	Source
CAS Number	118775-69-2	Amerigo Scientific[1]
Alternate CAS	40472-88-6 (Note: Potential ambiguity in some databases)	ChemicalBook, Echemi[2][3][4][5]
Molecular Formula	C ₈ H ₈ BrN	Echemi, Amerigo Scientific[1][2]
Molecular Weight	198.06 g/mol	Amerigo Scientific[1]
Exact Mass	196.98400 Da	Echemi[2]
XLogP3 (Predicted)	2.9	Echemi[2]
PSA (Polar Surface Area)	12.9 Å ²	Echemi[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents like ethanol, DMSO, and acetonitrile. Low solubility in water is predicted. [6]	

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the compound. The following protocol outlines a standard, self-validating system for characterization.



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